Flavokawain A

Descripción

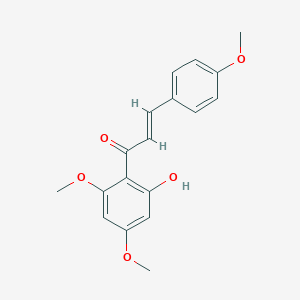

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGIBCVBDFUTMPT-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317535 | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37951-13-6, 3420-72-2 | |

| Record name | Flavokawain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37951-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037951136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3420-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavokawain A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM2XZ2ZM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | 2'-Hydroxy-4,4',6'-trimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033586 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular Mechanisms of Flavokawain a Action

Induction of Programmed Cell Death by Flavokawain A

This compound is recognized as a potent inducer of apoptosis in various cancer cell lines. mdpi.com Research indicates that its apoptotic effects are mediated through multiple cellular signaling cascades.

Mitochondrial Apoptosis Pathway Modulation

The primary mechanism through which this compound induces apoptosis is by engaging the mitochondrial or intrinsic pathway. plos.orgmedchemexpress.com This involves a series of orchestrated events that ultimately lead to the demise of the cell.

This compound significantly alters the delicate balance between pro-apoptotic and anti-apoptotic proteins, tipping the scales towards cell death. selleckchem.comselleck.co.jp Treatment with this compound leads to an increase in the active form of the pro-apoptotic protein Bax. researchgate.netsemanticscholar.org This is accompanied by a time-dependent decrease in the anti-apoptotic protein Bcl-xL. researchgate.netnih.gov The compound also reduces the association of Bcl-xL with Bax, further promoting apoptosis. researchgate.netnih.gov

Furthermore, this compound has been shown to down-regulate the expression of key anti-apoptotic proteins, including X-linked inhibitor of apoptosis (XIAP) and survivin. researchgate.netsemanticscholar.orgaacrjournals.org In T24 bladder cancer cells, a significant dose- and time-dependent down-regulation of both survivin and XIAP was observed following treatment with this compound. semanticscholar.org The expression of survivin was completely inhibited within 4 hours, while complete inhibition of XIAP was seen at 16 hours. semanticscholar.org This reduction in anti-apoptotic proteins like XIAP, survivin, and Bcl-xL is a critical component of this compound's mechanism for inducing cell death in tumor cells. selleckchem.comsemanticscholar.org

A pivotal event in the mitochondrial apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov this compound treatment has been shown to cause a significant release of cytochrome c in various cancer cell lines, including the T24 bladder cancer cell line. researchgate.netaacrjournals.org This release is a direct consequence of the altered mitochondrial membrane potential.

Once in the cytosol, cytochrome c participates in the activation of a cascade of enzymes known as caspases. Research has demonstrated that this compound treatment leads to the cleavage and activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. d-nb.inforesearchgate.net The activation of caspase-3 subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. d-nb.info The apoptotic effect of this compound is, at least in part, dependent on this caspase activation, as demonstrated by the use of caspase inhibitors. aacrjournals.org

This compound induces a significant loss of mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov This depolarization of the mitochondrial membrane is a critical early event in the apoptotic process initiated by this compound. aacrjournals.orgmedchemexpress.com In T24 bladder cancer cells, treatment with this compound led to a progressive increase in the percentage of cells with depolarized mitochondrial membranes over time. aacrjournals.org Similarly, in MCF-7 and MDA-MB231 breast cancer cells, this compound triggered depolarization of the mitochondrial membrane potential in a dose-dependent manner. plos.org This loss of membrane potential is a key step that precedes and facilitates the release of cytochrome c. aacrjournals.org

Cytochrome c Release and Caspase Cascade Activation

Endoplasmic Reticulum Stress Induction

The endoplasmic reticulum (ER) is another organelle implicated in the apoptotic mechanism of some chalcones. Studies on Flavokawain B and C have demonstrated their ability to induce ER stress, as indicated by the upregulation of markers like GADD153 (also known as CHOP). d-nb.infoplos.orgnih.gov For Flavokawain B, prolonged ER stress has been shown to result in apoptosis. nchu.edu.tw In the case of Flavokawain C, its treatment of HCT 116 colon carcinoma cells led to an elevation of GADD153 protein, suggesting the induction of ER stress. plos.orgnih.gov While direct evidence specifically for this compound inducing ER stress is not as prominent in the reviewed literature, the actions of its close structural analogs suggest this as a potential area for further investigation into its complete mechanism of action.

This compound's Impact on Cell Cycle Progression

This compound has been shown to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. Its effects are notably dependent on the specific cell type and the status of key regulatory proteins.

Induction of G1 Phase Arrest

In certain cancer cell lines, this compound has been observed to induce an arrest in the G1 phase of the cell cycle. plos.orgnih.govnih.gov This halt prevents cells from proceeding to the S phase, where DNA replication occurs. For instance, in p53 wild-type breast cancer cells (MCF-7), treatment with this compound led to a minor arrest in the G1 phase after 24 hours. plos.org Similarly, in p53 wild-type bladder cancer cells (RT4), this compound caused G1 arrest by inhibiting the activity of cyclin-dependent kinase-2 (CDK2). nih.govnih.gov This inhibition was a result of the increased expression of the cell cycle inhibitors p21/WAF1 and p27/KIP1. nih.govnih.gov

Induction of G2/M Phase Arrest

Conversely, in other cancer cell types, particularly those with a mutant p53 status, this compound induces an arrest at the G2/M checkpoint. plos.orgnih.govnih.gov This prevents the cell from entering mitosis. Studies have shown that this compound causes a significant G2/M arrest in p53-mutant breast cancer cells (MDA-MB-231) and various p53-mutant bladder cancer cell lines. plos.orgnih.govnih.gov This G2/M arrest is also observed in HER2-overexpressing breast cancer cell lines. nih.gov The mechanism behind this arrest involves the inhibition of Cdc2 and Cdc25C phosphorylation and the downregulation of Myt1 and Wee1 expression, which ultimately leads to increased Cdc2 kinase activity. nih.gov

Regulation of Cell Cycle Regulatory Proteins

The ability of this compound to induce cell cycle arrest is intricately linked to its modulation of key regulatory proteins. The effect of this compound on these proteins often depends on the p53 status of the cells. plos.orgd-nb.info

In p53 wild-type cells , this compound has been shown to:

Increase p21/WAF1 and p27/KIP1: In RT4 bladder cancer cells, this compound treatment led to an increase in both p21 and p27 proteins. nih.govnih.govresearchgate.net The rise in p21 was attributed to increased mRNA levels, while the accumulation of p27 was linked to the downregulation of SKP2, a protein that targets p27 for degradation. nih.govnih.govresearchgate.net

Decrease CDK2 activity: The upregulation of p21 and p27 results in the inhibition of CDK2 kinase activity, a key driver of the G1/S transition. nih.govnih.gov

In p53 mutant-type cells , the regulatory effects of this compound are different:

Reduce Myt1 and Wee1: In T24 bladder cancer cells, this compound significantly decreased the expression of the CDK1-inhibitory kinases Myt1 and Wee1. nih.govaacrjournals.org This reduction was also observed in HER2-overexpressing breast cancer cells. nih.gov

Increase Cyclin B1: this compound treatment leads to an accumulation of Cyclin B1 protein in T24 cells. nih.govaacrjournals.org

Activate CDK1: The combined effect of reduced inhibitory kinases and increased Cyclin B1 leads to the activation of CDK1, which, despite its usual role in promoting mitosis, contributes to the G2/M arrest in this context. nih.govaacrjournals.org

The differential effects of this compound based on p53 status suggest a selective mechanism of action that could be exploited for therapeutic purposes. plos.orgnih.govd-nb.info

Anti-inflammatory Mechanisms of this compound

Beyond its effects on the cell cycle, this compound exhibits significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediator Expression

This compound has been demonstrated to suppress the expression of several key pro-inflammatory molecules. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). capes.gov.brcaymanchem.comnih.govnih.gov This, in turn, led to a reduction in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), potent inflammatory mediators. capes.gov.brcaymanchem.comnih.govnih.gov Furthermore, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). capes.gov.brnih.govijper.org

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect of this compound | Cell Line/Model | Reference |

|---|---|---|---|

| iNOS | Inhibition of expression | RAW 264.7 macrophages | capes.gov.brcaymanchem.comnih.govnih.gov |

| COX-2 | Inhibition of expression | RAW 264.7 macrophages | capes.gov.brcaymanchem.comnih.govnih.gov |

| NO | Reduction in production | RAW 264.7 macrophages | capes.gov.brcaymanchem.comnih.govnih.gov |

| PGE2 | Reduction in production | RAW 264.7 macrophages | capes.gov.brcaymanchem.comnih.govnih.gov |

| TNF-α | Suppression of expression | RAW 264.7 macrophages | capes.gov.brnih.gov |

| IL-1β | Suppression of expression | RAW 264.7 macrophages | capes.gov.brnih.gov |

| IL-6 | Suppression of expression | RAW 264.7 macrophages | capes.gov.brnih.gov |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through its modulation of critical signaling pathways. Research has shown that this compound inhibits the activation of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways in LPS-stimulated macrophages. capes.gov.brnih.gov NF-κB and AP-1 are key transcription factors that regulate the expression of many pro-inflammatory genes. d-nb.inforesearchgate.net

Furthermore, this compound has been found to inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are upstream regulators of iNOS and COX-2 expression. capes.gov.brnih.govnih.gov In the context of osteoarthritis, this compound has been shown to exert its anti-inflammatory effects by inhibiting the MAPK and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathways. frontiersin.org Additionally, studies have indicated that this compound can alleviate transforming growth factor-beta 1 (TGF-β1)-mediated fibrotic pathology by inhibiting ROS/Smad3 signaling pathways and inducing Nrf2/ARE-mediated antioxidant genes. nih.gov

Table 2: Modulation of Signaling Pathways by this compound

| Signaling Pathway | Effect of this compound | Cell Line/Model | Reference |

|---|---|---|---|

| NF-κB | Inhibition of activation | RAW 264.7 macrophages | capes.gov.brnih.gov |

| AP-1 | Inhibition of activation | RAW 264.7 macrophages | capes.gov.brnih.gov |

| JNK/p38 MAPK | Inhibition of activation | RAW 264.7 macrophages | capes.gov.brnih.govnih.gov |

| PI3K/AKT/mTOR | Inhibition | Chondrocytes | frontiersin.org |

| ROS/Smad3 | Inhibition | Vascular smooth muscle cells | nih.gov |

| Nrf2/ARE | Induction | Vascular smooth muscle cells | nih.gov |

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

This compound has been shown to significantly suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. capes.gov.brnih.gov In studies using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in the inflammatory response. capes.gov.brnih.gov This suppression is achieved by blocking the activation of the NF-κB pathway. capes.gov.brnih.gov The inhibition of this pathway also leads to a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2). capes.gov.brnih.gov Furthermore, this compound has been observed to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). capes.gov.brnih.gov The mechanism of NF-κB inhibition by the related compound Flavokawain B involves preventing the degradation of the inhibitory subunit IκBα and inhibiting the activation of IκB kinase (IKK). nchu.edu.tw

Mitogen-Activated Protein Kinase (MAPK) Pathway Dysregulation (e.g., JNK, p38, ERK)

This compound also influences the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.complos.org Research has demonstrated that this compound can inhibit the activation of c-Jun N-terminal kinase (JNK) and p38 MAPK in LPS-stimulated RAW 264.7 cells. capes.gov.brnih.gov This inhibition is linked to the reduced expression of iNOS and COX-2. capes.gov.brnih.gov In neuroblastoma cells, this compound has been shown to directly bind to and inactivate Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. nih.gov This inactivation of the ERK/VEGF/MMPs signaling pathway was associated with suppressed proliferation, migration, and invasion of neuroblastoma cells. nih.gov The dysregulation of JNK and p38 MAPK signaling is a common feature in various cancers, where it can either promote or suppress tumor growth depending on the cellular context. mdpi.com

Activator Protein 1 (AP-1) Pathway Suppression

The Activator Protein 1 (AP-1) signaling pathway is another target of this compound. In LPS-induced inflammatory models, this compound was found to inhibit the activation of the AP-1 pathway. capes.gov.brnih.gov This suppression, in conjunction with the blockage of the NF-κB, JNK, and p38 MAPK pathways, contributes to its anti-inflammatory effects by downregulating the expression of pro-inflammatory mediators. capes.gov.brnih.gov

Phosphoinositide 3-Kinase/Akt/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. nih.govoncotarget.com this compound has been shown to interfere with this pathway. In paclitaxel-resistant lung cancer cells, this compound downregulated the expression of P-glycoprotein by blocking the PI3K/Akt pathway. researchgate.net Furthermore, in endothelial cells exposed to ochratoxin A, this compound increased the phosphorylation of PI3K and Akt, which in turn stimulated antioxidative and anti-apoptotic signaling. semanticscholar.org This suggests a context-dependent modulation of the PI3K/Akt pathway by this compound. The related compound, Flavokawain B, has also been shown to suppress the Akt pathway in cholangiocarcinoma cells. researchgate.net The mTOR pathway, a downstream effector of PI3K/Akt, is a central controller of cell growth and proliferation and is often hyperactivated in cancer. nih.gov

This compound's Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in the progression of diseases like cancer. nih.gov this compound has demonstrated notable anti-angiogenic properties. nih.govplos.org

Vascular Endothelial Growth Factor (VEGF) Expression Downregulation

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor. This compound has been shown to exert anti-angiogenic effects by downregulating VEGF expression. nih.gov In neuroblastoma cells, the inhibition of the ERK signaling pathway by this compound led to a decrease in VEGF expression. nih.gov Similarly, the related compound Flavokawain B has been found to downregulate VEGF in hepatocellular carcinoma cells as part of the STAT3/Hif-1α/VEGF signaling pathway. researchgate.netnih.gov The inhibition of VEGF signaling is a common mechanism by which many flavonoids exert their anti-angiogenic effects. mdpi.com

Inhibition of Hypoxia-Inducible Factor-1 Alpha (HIF-1α) and Associated Pathways

Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a key transcription factor that is activated under low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.gov HIF-1α plays a crucial role in angiogenesis by regulating the expression of genes like VEGF. nih.govdovepress.com While direct studies on this compound's effect on HIF-1α are limited, research on related chalcones suggests a potential inhibitory role. nih.gov For instance, Flavokawain B has been shown to downregulate HIF-1α in hepatocellular carcinoma cells. researchgate.netnih.gov Given that this compound inhibits pathways like PI3K/Akt and MAPK, which are known to regulate HIF-1α, it is plausible that this compound also indirectly suppresses HIF-1α activity. dovepress.com

Research Findings on this compound's Molecular Interactions

| Pathway/Molecule | Effect of this compound | Cell/Model System | Key Findings | Reference(s) |

| NF-κB Pathway | Inhibition | LPS-stimulated RAW 264.7 macrophages | Suppressed iNOS and COX-2 expression; reduced NO and PGE2 production; decreased pro-inflammatory cytokine expression. | nih.gov, capes.gov.br, nih.gov |

| MAPK Pathway (JNK, p38) | Inhibition of activation | LPS-stimulated RAW 264.7 macrophages | Contributed to the suppression of iNOS and COX-2 expression. | nih.gov, capes.gov.br |

| MAPK Pathway (ERK) | Inactivation | Neuroblastoma cells | Suppressed cell proliferation, migration, and invasion. | nih.gov |

| AP-1 Pathway | Inhibition of activation | LPS-stimulated RAW 264.7 macrophages | Contributed to the suppression of pro-inflammatory mediators. | nih.gov, capes.gov.br |

| PI3K/Akt Pathway | Inhibition | Paclitaxel-resistant lung cancer cells | Downregulated P-glycoprotein expression. | researchgate.net |

| PI3K/Akt Pathway | Activation | Ochratoxin A-induced endothelial cells | Stimulated antioxidative and anti-apoptotic signaling. | semanticscholar.org |

| VEGF Expression | Downregulation | Neuroblastoma cells | Mediated by the inactivation of the ERK pathway. | nih.gov |

| HIF-1α | Potential Inhibition (inferred) | Not directly studied for FKA | Related chalcones and inhibition of upstream pathways (PI3K/Akt, MAPK) suggest a likely inhibitory effect. | researchgate.net, nih.gov, nih.gov, dovepress.com |

Antioxidant Mechanisms of this compound

This compound (FKA) exhibits significant antioxidant properties through various molecular mechanisms. These mechanisms primarily involve the activation of the Nrf2/ARE pathway, modulation of glutathione (B108866) levels, and a consequent reduction in oxidative stress.

This compound is a potent activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses. uniroma1.it Upon activation by FKA, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various antioxidant genes. nih.gov This binding initiates the transcription of a battery of cytoprotective genes. nih.govnih.gov

Research has demonstrated that FKA treatment leads to the nuclear translocation of Nrf2 and enhances ARE luciferase activity. nih.gov This activation results in the upregulation of several key antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and the catalytic subunit of glutamate-cysteine ligase (γ-GCLC). nih.govnih.govnih.gov Studies in various cell lines, including vascular smooth muscle cells and primary splenocytes, have confirmed that FKA-induced expression of these antioxidant proteins is dependent on Nrf2 activation. nih.govnih.gov For instance, silencing the Nrf2 gene with small interfering RNA (siRNA) significantly diminishes the protective effects of FKA against oxidative damage, confirming the central role of the Nrf2/ARE pathway in FKA's antioxidant activity. nih.govnih.gov

The activation of this pathway by FKA is not only crucial for mitigating oxidative stress but also plays a role in the compound's anti-inflammatory and anti-fibrotic effects. nih.govnih.gov

This compound has been shown to modulate the levels of glutathione (GSH), a critical intracellular antioxidant. Studies have demonstrated that FKA can enhance total glutathione levels. tandfonline.com This increase is attributed to the upregulation of γ-GCLC, the rate-limiting enzyme in GSH biosynthesis, through the Nrf2 pathway. nih.govtandfonline.com

In one study, treatment of HepG2 cells with FKA resulted in a more than two-fold increase in total glutathione levels. tandfonline.com This elevation in GSH contributes to the cellular defense against oxidative insults. In contrast, the related compound Flavokawain B (FKB) has been shown to deplete GSH levels, which is linked to its hepatotoxic effects. nih.govnih.govresearchgate.net Replenishing GSH levels was found to rescue hepatocytes from FKB-induced cell death, highlighting the importance of GSH in mitigating chalcone-induced toxicity. nih.govnih.gov FKA's ability to boost GSH levels underscores its protective antioxidant mechanism.

By activating the Nrf2/ARE pathway and increasing glutathione levels, this compound effectively reduces oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. FKA has been shown to counteract the excessive production of ROS induced by various stimuli. nih.govnih.gov

In studies involving vascular smooth muscle cells, FKA treatment remarkably reversed the excessive ROS production stimulated by transforming growth factor-beta 1 (TGF-β1). nih.gov Similarly, in primary splenocytes, FKA pretreatment significantly downregulated lipopolysaccharide (LPS)-induced ROS production. nih.gov This reduction in ROS is a direct consequence of the enhanced antioxidant capacity of the cells, mediated by the FKA-induced expression of Nrf2-dependent antioxidant genes like HO-1 and NQO-1. nih.govnih.govfrontiersin.org The ability of FKA to mitigate oxidative stress is a key component of its protective effects against cellular damage and has been observed in various cell types, including endothelial cells and chondrocytes. nih.govfrontiersin.orgnih.gov

Glutathione (GSH) Level Modulation

Immunomodulatory Effects of this compound

This compound has demonstrated notable immunomodulatory properties, influencing both the cellular and humoral components of the immune system. Its effects include the modulation of T-cell populations and the enhancement of Natural Killer (NK) cell activity.

This compound has been shown to modulate T-cell populations, which are crucial for cell-mediated immunity. In a study using a breast cancer murine model, FKA treatment led to an increase in the populations of both T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs). eurekaselect.com Th1 cells are critical for orchestrating the immune response against intracellular pathogens and tumor cells, primarily through the secretion of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). eurekaselect.com

The same study observed elevated serum levels of IFN-γ and IL-2 in mice treated with FKA, consistent with an enhanced Th1 response. eurekaselect.com CTLs are the primary effector cells in cell-mediated immunity, responsible for directly killing infected or cancerous cells. The observed increase in both Th1 and CTL populations suggests that FKA can bolster the adaptive immune response, particularly the anti-tumor immune surveillance.

This compound has been found to enhance the activity of Natural Killer (NK) cells. eurekaselect.com NK cells are a type of cytotoxic lymphocyte that plays a critical role in the innate immune system by providing rapid responses to virally infected cells and tumor cells. wikipedia.org They are capable of killing target cells without prior sensitization. mdpi.comimmunology.org

In a murine model of breast cancer, administration of FKA resulted in an increased population of NK cells. eurekaselect.com This suggests that FKA can stimulate the proliferation or survival of these innate immune cells. Enhanced NK cell activity is beneficial for controlling tumor growth and eliminating infected cells. eurekaselect.comnih.gov The ability of FKA to augment the activity of NK cells, in addition to modulating T-cell responses, highlights its potential as an immunomodulatory agent that can strengthen both the innate and adaptive arms of the immune system.

Interactive Data Tables

Table 1: Effects of this compound on Nrf2 Pathway and Glutathione Levels

| Cell Line | Treatment/Stimulus | Key Findings | Reference |

| HepG2 | This compound (50 μM) | Activated Nrf2; Increased HMOX1 and GCLC expression; Enhanced total glutathione levels over 2-fold. | tandfonline.com |

| HUVECs | Ochratoxin A + this compound | Upregulated phosphorylation of Nrf2 and expression of HO-1, NQO-1, and γGCLC. | nih.gov |

| A7r5 | TGF-β1 + this compound | Increased nuclear translocation of Nrf2; Elevated ARE luciferase activity; Induced HO-1, NQO-1, and γ-GCLC gene expression. | nih.gov |

| Primary Splenocytes | LPS + this compound | Favored nuclear translocation of Nrf2; Led to downstream expression of HO-1, NQO-1, and γ-GCLC. | nih.gov |

Table 2: Immunomodulatory Effects of this compound in a Murine Breast Cancer Model

| Immune Cell Population | Effect of this compound Treatment | Associated Cytokine Level Changes | Reference |

| T helper 1 (Th1) cells | Increased population | Elevated serum levels of IFN-γ and IL-2 | eurekaselect.com |

| Cytotoxic T Lymphocytes (CTLs) | Increased population | Not specified | eurekaselect.com |

| Natural Killer (NK) cells | Increased population | Not specified | eurekaselect.com |

Cytokine Production Regulation (e.g., IFN-γ, IL-2)

This compound has demonstrated immunomodulatory effects by influencing the production of key cytokines. In a study involving Balb/c mice, this compound was shown to stimulate the secretion of Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net The study also observed that this compound increased the population of T cell subsets. researchgate.net IL-2 is a critical cytokine for the proliferation and differentiation of T cells, which are essential for anti-tumor immunity. oatext.com Research on a related chalcone (B49325), Flavokawain B, also showed an enhancement in the levels of both IL-2 and Interferon-gamma (IFN-γ). dovepress.com IFN-γ is a pleiotropic cytokine with a crucial role in immune surveillance against tumors. biorxiv.org Deficiencies in T-cell cytokine production, such as lower levels of IL-2, have been noted in certain malignancies like B-cell chronic lymphocytic leukemia, suggesting that enhancing their secretion could be a valuable therapeutic strategy. nih.gov

Anti-Metastatic Mechanisms of this compound

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. This compound exhibits significant anti-metastatic properties by interfering with crucial steps in the metastatic cascade, including cell migration and invasion. plos.orgnih.gov Studies have shown that this compound can halt the migration and invasion processes in aggressive breast cancer cells. plos.orgnih.gov Furthermore, in neuroblastoma, this compound has been found to inhibit cell migration and invasion, key features of malignant progression. researchgate.netnih.gov

The ability of cancer cells to migrate is a prerequisite for metastasis. This compound has been shown to effectively inhibit this process in a dose-dependent manner. In a wound-healing assay using the MDA-MB231 breast cancer cell line, this compound significantly slowed the rate of cell migration towards the wound area. plos.org As the concentration of this compound increased, the inhibition of migration became more pronounced. plos.org This inhibitory effect on cell migration has also been observed in neuroblastoma cells. nih.gov A similar compound, Flavokawain B, has also been reported to decrease the cell migration of A549 human lung carcinoma cells. jbuon.com

Table 1: Effect of this compound on MDA-MB231 Breast Cancer Cell Migration (Wound Healing Assay)

| Treatment Group | Concentration | Percentage of Wound Closure (%) | Source |

|---|---|---|---|

| Control | 0 µM | 100 | plos.org |

| This compound | IC12.5 | 68.48 ± 5.12 | plos.org |

| This compound | IC25 | 52.29 ± 3.85 | plos.org |

Cancer cell invasion involves the degradation of the extracellular matrix (ECM), allowing cells to penetrate surrounding tissues and enter blood or lymphatic vessels. This compound has demonstrated the ability to block this invasive process. In vitro studies using transwell invasion assays revealed that this compound successfully halted the invasion of highly metastatic MDA-MB231 breast cancer cells. plos.orgnih.gov This anti-invasive effect is also evident in neuroblastoma cells, where this compound treatment led to a reduction in their invasive capacity. nih.gov The related compound, Flavokawain B, also showed a concentration-dependent reduction in the invasion of lung cancer cells. jbuon.com

The invasive capacity of cancer cells is heavily reliant on the activity of proteolytic enzymes that degrade the ECM, such as Matrix Metalloproteinases (MMPs) and the Urokinase Plasminogen Activator (uPA) system. nih.govnih.gov Flavonoids, as a class of compounds, are known to exert anti-metastatic effects by inhibiting the expression and activity of MMPs. nih.gov this compound contributes to its anti-metastatic effects by modulating these enzyme systems. In neuroblastoma cells, this compound was found to inactivate the ERK/VEGF/MMPs signaling pathway, leading to reduced metastatic potential. nih.gov While not a cancer model, research in osteoarthritis has also shown that this compound can downregulate the expression of catabolic enzymes, including MMPs. researchgate.net Furthermore, studies on the closely related Flavokawain B have shown it significantly inhibits the expression of both MMP-9 and uPA. scispace.com The uPA system is another critical component in cancer invasion and metastasis. researchgate.net

Inhibition of Cancer Cell Invasion

Targeting Specific Protein/Enzyme Activities by this compound

Beyond its effects on broad signaling pathways, this compound has been identified as an inhibitor of specific enzymes that play a critical role in cancer development and progression.

Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a specific molecular target of this compound, particularly in bladder cancer. nih.govnih.gov PRMT5 is an epigenetic regulator that is often overexpressed in various cancers and is correlated with poor prognosis. nih.govnih.gov this compound acts as a natural, small molecule inhibitor of this enzyme. nih.govmedchemexpress.comszu.edu.cn

The mechanism of inhibition has been elucidated, showing that this compound directly binds to the PRMT5 protein at specific amino acid residues, namely Tyrosine 304 (Y304) and Phenylalanine 580 (F580). nih.govnih.gov This binding event disrupts the ability of PRMT5 to interact with its histone substrates, specifically blocking the symmetric arginine dimethylation of histone H2A and H4. nih.govnih.gov The inhibition of PRMT5 by this compound has been shown to impair the viability of bladder cancer cells and, in animal models, led to a reduction in tumor size. nih.govnih.gov These findings highlight PRMT5 as an attractive therapeutic target and this compound as a promising inhibitor for cancers with abnormal PRMT5 activity. nih.govnih.gov

Table 2: Summary of this compound as a PRMT5 Inhibitor

| Feature | Description | Source |

|---|---|---|

| Target Cancer | Bladder Cancer | nih.govnih.govmedchemexpress.com |

| Mechanism | Specific, direct inhibition of PRMT5 enzyme activity. | nih.govnih.gov |

| Binding Sites | Binds to amino acid residues Y304 and F580 of PRMT5. | nih.govnih.gov |

| Molecular Effect | Blocks symmetric arginine dimethylation of histone H2A and H4. | nih.govnih.gov |

| Cellular Outcome | Impairs cancer cell viability and induces apoptosis. | nih.gov |

| In Vivo Effect | Reduces tumor size in subcutaneous xenografted mouse models. | nih.gov |

Cytochrome P450 (CYP) Enzyme Modulation

This compound has demonstrated a notable ability to modulate the activity of several Cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of substances. researchgate.netnih.gov Studies using rat liver microsomes have shown that this compound significantly inhibits the activities of CYP1A2, CYP2D1, CYP2C6, and CYP3A2. researchgate.netnih.gov The inhibitory effects of this compound on these enzymes are characterized by different mechanisms. For CYP1A2, the inhibition is competitive, while for CYP2D1, it is a mixed-inhibition model. researchgate.netnih.gov Uncompetitive inhibition is observed for CYP2C6, and noncompetitive inhibition for CYP3A2. researchgate.netnih.gov

The half-maximal inhibitory concentration (IC50) values further quantify the inhibitory potency of this compound against these enzymes. The IC50 values have been reported as 102.23 μmol/L for CYP1A2, 20.39 μmol/L for CYP2D1, 69.95 μmol/L for CYP2C6, and 60.22 μmol/L for CYP3A2. researchgate.netnih.gov These findings suggest that this compound has a varying inhibitory effect on different CYP450 enzymes. researchgate.netnih.gov Among the studied isoforms, CYP3A2 appears to be the principal enzyme involved in the metabolism of this compound, with CYP2C6 and CYP1A2 also playing significant roles. researchgate.netnih.gov Molecular docking studies have further supported these findings by indicating the binding conformation of this compound within the active sites of these CYP450 isoforms. researchgate.netfrontiersin.org

Inhibitory Effects of this compound on Cytochrome P450 Enzymes

| Enzyme | IC50 (μmol/L) | Inhibition Model |

|---|---|---|

| CYP1A2 | 102.23 | Competitive |

| CYP2D1 | 20.39 | Mixed-inhibition |

| CYP2C6 | 69.95 | Uncompetitive |

| CYP3A2 | 60.22 | Noncompetitive |

NEDDylation Pathway Disruption and Skp2 Degradation

This compound has been identified as a potent inhibitor of the NEDDylation pathway, a crucial process for cell cycle regulation and protein degradation. nih.govoncotarget.com This inhibitory action leads to the degradation of the S-phase kinase-associated protein 2 (Skp2). nih.govoncotarget.com The process begins with this compound docking into the ATP binding pocket of the NEDD8-activating enzyme (NAE) complex. oncotarget.comescholarship.org This interaction inhibits the transfer of NEDD8 to both the ubiquitin-conjugating enzyme E2 M (Ubc12) and Cullin1. nih.govoncotarget.com

The inhibition of Cullin1 NEDDylation is a key step, as it leads to the auto-ubiquitination and subsequent degradation of Skp2 in a proteasome-dependent manner. nih.govoncotarget.com This effect has been observed across a wide variety of cancer cell lines, including those from prostate, breast, renal, liver, lung, colon, and cervical cancers, as well as melanoma and osteosarcoma, irrespective of their genetic backgrounds. nih.gov The degradation of Skp2 induced by this compound is dependent on a functional Cullin1 but is independent of Cdh1 expression. nih.govescholarship.org This targeted degradation of Skp2 highlights this compound as a promising agent for further investigation in cancer research. escholarship.org

Other Investigated Signaling Pathways and Molecular Targets

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a fundamental pathway in embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer. mdpi.commdpi.com While the direct effects of this compound on the Wnt/β-catenin pathway are still under investigation, flavonoids, as a class of compounds to which this compound belongs, have been shown to modulate this pathway at various levels. mdpi.comnih.gov These compounds can influence the interaction between Wnt ligands and their receptors, as well as downstream signaling components. mdpi.com Given the established role of the Wnt/β-catenin pathway in promoting cell proliferation and metastasis, further research into the specific interactions of this compound with this pathway is warranted. nih.govfrontiersin.org

Smad3 Signaling Pathway

This compound has been shown to attenuate the fibrotic pathology induced by transforming growth factor-beta 1 (TGF-β1) by inhibiting the Smad3 signaling pathway. cornell.edunih.gov In vascular smooth muscle cells, this compound treatment suppresses the expression of fibrotic proteins such as α-smooth muscle actin (α-SMA) and fibronectin, which are downstream targets of the TGF-β1/Smad3 pathway. nih.govnih.gov

Mechanistically, this compound decreases the phosphorylation and transcriptional activity of Smad3 that is mediated by TGF-β1. cornell.edunih.gov By inhibiting the activation of Smad3, this compound effectively down-regulates the expression of matrix metalloproteinases MMP-2 and MMP-9, while up-regulating the tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.govnih.gov This modulation of the Smad3 signaling pathway suggests a potential role for this compound in mitigating fibrotic conditions. cornell.edu

Preclinical Efficacy Studies of Flavokawain a

In Vitro Investigations of Flavokawain A's Bioactivity

This compound, a chalcone (B49325) derived from the kava (B3030397) plant (Piper methysticum), has demonstrated notable anti-cancer properties in various laboratory studies. plos.orgmdpi.comnih.gov Its potential as an anti-proliferative agent has been investigated across a spectrum of cancer cell lines, revealing mechanisms that are often dependent on the specific genetic makeup of the cancer cells, particularly the status of the p53 tumor suppressor gene. plos.orgaacrjournals.org

This compound has shown significant anti-proliferative and apoptotic effects in human bladder cancer cells. nih.gov Studies have revealed that its mechanism of action differs based on the p53 status of the bladder cancer cells. nih.govaacrjournals.org In p53 wild-type bladder cancer cells (RT4), this compound induces a G1 cell cycle arrest. nih.govaacrjournals.orgd-nb.info This is achieved by increasing the levels of p21/WAF1 and p27/KIP1 proteins, which in turn inhibit cyclin-dependent kinase-2 (CDK2) activity. aacrjournals.org The increase in p27/KIP1 is linked to the downregulation of SKP2, leading to greater protein stability. aacrjournals.org

Conversely, in p53 mutant bladder cancer cell lines (including T24, UMUC3, TCCSUP, 5637, HT1376, and HT1197), this compound induces a G2/M arrest. aacrjournals.orgoncotarget.com This is associated with the reduced expression of the CDK1-inhibitory kinases Myt1 and Wee1, and an accumulation of cyclin B1, ultimately leading to CDK1 activation. aacrjournals.org Furthermore, in the T24 cell line, this compound has been shown to induce apoptosis through a mitochondria-dependent pathway, involving the protein Bax. d-nb.info This process includes the cleavage of caspase-3 and caspase-9. d-nb.info Research has indicated that Flavokawain C, a related compound, also demonstrates anti-proliferative and apoptotic effects in T24, RT4, and EJ bladder cancer cells, with a promising IC50 value of ≤17 μM. nih.govd-nb.info

Interactive Data Table: Effects of this compound on Bladder Cancer Cell Lines

| Cell Line | p53 Status | Effect of this compound | Key Molecular Changes |

|---|---|---|---|

| RT4 | Wild-type | G1 arrest | ↑ p21/WAF1, ↑ p27/KIP1, ↓ CDK2 activity |

| T24 | Mutant | G2/M arrest, Apoptosis | ↓ Myt1, ↓ Wee1, ↑ Cyclin B1, ↑ CDK1 activation, Bax-dependent apoptosis |

| UMUC3 | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ CDK1 activation |

| TCCSUP | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ CDK1 activation |

| 5637 | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ CDK1 activation |

| HT1376 | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ CDK1 activation |

| HT1197 | Mutant | G2/M arrest | ↓ Myt1, ↓ Wee1, ↑ CDK1 activation |

| EJ | Not specified | Anti-proliferative, Apoptosis | Not specified |

This compound exhibits dose-dependent apoptotic effects in both MCF-7 and MDA-MB231 breast cancer cell lines through the intrinsic mitochondrial pathway. plos.org The compound's impact on the cell cycle is dependent on the p53 status of the cells. plos.org It induces a G1 arrest in the p53 wild-type MCF-7 cells and a G2/M arrest in the p53 mutant MDA-MB231 cells. plos.org The half-maximal inhibitory concentration (IC50) for this compound was found to be 25.13 µM in MCF-7 cells and 17.49 µM in MDA-MB231 cells after 72 hours of treatment. plos.org

Further studies have shown that this compound preferentially reduces the viability of HER2-overexpressing breast cancer cell lines (SKBR3 and MCF7/HER2) compared to those with lower HER2 expression (MCF7 and MDA-MB-468). researchgate.net In these HER2-overexpressing cells, this compound induces G2/M arrest by inhibiting the phosphorylation of Cdc2 and Cdc25C and downregulating the expression of Myt1 and Wee1. researchgate.net Notably, this compound demonstrates minimal effects on the growth of non-malignant breast epithelial MCF10A cells at concentrations that are cytotoxic to cancer cells. mdpi.comresearchgate.net

Interactive Data Table: Anti-Proliferative Effects of this compound on Breast Cancer Cell Lines

| Cell Line | p53 Status | HER2 Expression | Effect of this compound | IC50 Value (72h) | Key Molecular Changes |

|---|---|---|---|---|---|

| MCF-7 | Wild-type | Low | G1 arrest, Apoptosis | 25.13 µM | Not specified |

| MDA-MB231 | Mutant | Low | G2/M arrest, Apoptosis | 17.49 µM | Not specified |

| SKBR3 | Not specified | Overexpressing | G2/M arrest | Not specified | ↓ p-Cdc2, ↓ p-Cdc25C, ↓ Myt1, ↓ Wee1 |

| MCF7/HER2 | Wild-type | Overexpressing | G2/M arrest | Not specified | ↓ p-Cdc2, ↓ p-Cdc25C, ↓ Myt1, ↓ Wee1 |

| MDA-MB-468 | Not specified | Low | Less sensitive | Not specified | Not specified |

| MCF10A (Non-malignant) | Not specified | Not specified | Minimal effect | Not specified | Not specified |

In the context of lung cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in paclitaxel-resistant A549/T cells in a dose-dependent manner, with an IC50 value of approximately 21 µM. researchgate.netnih.gov It has been observed that this compound does not exhibit hepatic toxicity in liver epithelial cells. researchgate.netnih.gov The compound's mechanism in these resistant cells involves the downregulation of P-glycoprotein (P-gp) expression by blocking the PI3K/Akt signaling pathway. researchgate.netnih.gov Specifically, it suppresses the activation of Akt by reducing the phosphorylation at Serine 473. spandidos-publications.com While this compound significantly inhibits the protein level of P-gp, it does not appear to affect its mRNA expression or its efflux function. spandidos-publications.com

Interactive Data Table: Effects of this compound on Lung Cancer Cell Lines

| Cell Line | Characteristics | Effect of this compound | IC50 Value | Key Molecular Changes |

|---|---|---|---|---|

| A549/T | Paclitaxel-resistant | Inhibition of proliferation, Apoptosis | ~21 µM | ↓ P-gp protein, ↓ p-Akt (Ser 473) |

This compound has demonstrated selective growth inhibition of prostate cancer cell lines, including DU145, PC3, and 22Rv1, while having no inhibitory effect on normal prostate epithelial cells (PrECs) and prostate stromal cells (PrSCs) at concentrations up to 80 µM. oncotarget.comsci-hub.se The growth of DU145, PC3, and 22Rv1 cells was inhibited by approximately 93%, 78%, and 60%, respectively. oncotarget.com The DU145 cell line, which lacks the Rb protein, was the most sensitive. oncotarget.com

The compound induces G2/M phase cell cycle arrest and apoptosis in PC3 cells in a dose-dependent manner. sci-hub.se Mechanistically, this compound has been shown to inhibit tubulin polymerization. sci-hub.se Furthermore, it affects glutamine metabolism, leading to decreased levels of glutamine, glutamic acid, and proline, which results in reduced glutathione (B108866) (GSH) content and increased reactive oxygen species (ROS), ultimately contributing to apoptosis. sci-hub.se Studies have also indicated that this compound can target prostate cancer stem cells by decreasing the size and number of tumor spheroids derived from DU145 and 22Rv1 cells. aacrjournals.orgresearchgate.net

Interactive Data Table: Anti-Proliferative Effects of this compound on Prostate Cancer Cell Lines

| Cell Line | Effect of this compound | % Growth Inhibition (at 80 µM) | Key Molecular Changes |

|---|---|---|---|

| DU145 | Growth inhibition, Decreased tumor spheroids | ~93% | Targets cancer stem cells |

| PC3 | Growth inhibition, G2/M arrest, Apoptosis | ~78% | Inhibits tubulin polymerization, Affects glutamine metabolism |

| 22Rv1 | Growth inhibition, Decreased tumor spheroids | ~60% | Targets cancer stem cells |

| PrEC (Normal) | No inhibitory effect | - | - |

| PrSC (Normal) | No inhibitory effect | - | - |

Research on the effects of this compound on colon cancer cells has shown that it can reduce cell viability in a dose-dependent manner. researchgate.net Studies on related compounds have provided further insights. For instance, Flavokawain C has demonstrated higher cytotoxic activity against HCT 116 colon carcinoma cells compared to other cancer cell lines like MCF-7, HT-29, A549, and CaSki, with minimal toxicity to normal human colon cells. plos.org Flavokawain B has also shown strong cytotoxic activity and the ability to inhibit proliferation in LoVo colorectal cancer cells and their doxorubicin-resistant subline, LoVo/Dx. researchgate.netnih.gov This effect was accompanied by the induction of G2/M phase cell cycle arrest and an increase in caspase-3 activity. researchgate.netnih.gov

Interactive Data Table: Effects of Flavokawain Compounds on Colon Cancer Cell Lines

| Compound | Cell Line | Effect | Key Molecular Changes |

|---|---|---|---|

| This compound | Not specified | Reduced cell viability | Not specified |

| Flavokawain C | HCT 116 | Higher cytotoxicity compared to other lines | Not specified |

| Flavokawain B | LoVo | Cytotoxicity, Inhibition of proliferation, G2/M arrest | ↑ Caspase-3 activity |

| Flavokawain B | LoVo/Dx | Cytotoxicity, Inhibition of proliferation, G2/M arrest | ↑ Caspase-3 activity |

Anti-Proliferative Effects Across Various Cancer Cell Lines

Liver Cancer Cell Line Studies

Research has indicated that FKA exhibits anti-proliferative and apoptotic effects in liver cancer cell lines. d-nb.info Studies have shown that while FKA can inhibit the growth of liver cancer cells, its efficacy may be more pronounced in other types of cancer cells, such as those of the bladder. d-nb.info For instance, the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for flavokawain C, a related compound, was found to be substantially higher in the liver cancer cell lines L-02 and HepG2 compared to bladder cancer cell lines. d-nb.info Further investigation into the specific mechanisms of FKA in various liver cancer subtypes is warranted to fully understand its therapeutic potential.

Neuroblastoma Cell Line Studies

This compound has demonstrated significant anti-tumor effects against neuroblastoma (NB), a common and aggressive pediatric solid tumor. nih.govresearchgate.net In vitro studies using the human neuroblastoma cell line SK-N-SH have shown that FKA treatment suppresses cell proliferation and clone-forming abilities in a dose-dependent manner. nih.govresearchgate.net Furthermore, FKA was found to facilitate apoptosis and induce cell cycle arrest in these cells. nih.govresearchgate.net The underlying mechanism appears to involve the inactivation of the ERK/VEGF/MMPs signaling pathway, which is crucial for tumor growth and metastasis. nih.gov Molecular docking and biotin (B1667282) pull-down assays have confirmed that FKA directly binds to and inhibits ERK, a key protein in this pathway. nih.gov

Osteosarcoma Cell Line Studies

Studies on human osteosarcoma (OS) cell lines have revealed that this compound can inhibit cell growth and motility. researchgate.netaacrjournals.org Research indicates that FKA induces apoptosis and causes cell cycle arrest at the G2/M phase in multiple OS cell lines. researchgate.netaacrjournals.org A key target of FKA in osteosarcoma cells appears to be Skp2, a protein associated with poor prognosis in OS patients. researchgate.netaacrjournals.org Treatment with FKA led to a decrease in Skp2 levels, which in turn upregulated the expression of cell cycle regulators p21 and p27. researchgate.netaacrjournals.org Additionally, FKA was shown to inhibit Skp2-related RhoA expression, a protein involved in cell motility. researchgate.netaacrjournals.org These findings suggest that FKA exerts its anti-invasive effects in osteosarcoma through the Skp2-dependent regulation of the cell cycle and cell motility. researchgate.netaacrjournals.org

Interactive Data Table: this compound Efficacy in Cancer Cell Lines

| Cancer Type | Cell Line | Key Findings | Reference |

| Liver Cancer | L-02, HepG2 | Higher IC50 value compared to bladder cancer cells, suggesting lower efficacy. | d-nb.info |

| Neuroblastoma | SK-N-SH | Suppressed proliferation, induced apoptosis and cell cycle arrest by inactivating the ERK/VEGF/MMPs pathway. | nih.govresearchgate.net |

| Osteosarcoma | Multiple OS cell lines | Inhibited growth and motility, induced apoptosis and G2/M arrest by targeting Skp2. | researchgate.netaacrjournals.org |

Apoptosis Induction in Cancer Cells In Vitro

This compound is a potent inducer of apoptosis in various cancer cell lines. aacrjournals.orgspandidos-publications.com This programmed cell death is a critical mechanism for eliminating cancerous cells. FKA has been shown to trigger apoptosis through multiple pathways, often in a dose-dependent manner. nih.govspandidos-publications.com

In breast cancer cells (MCF-7 and MDA-MB231), FKA induces apoptosis via the intrinsic mitochondrial pathway. nih.govnih.gov This involves changes in the mitochondrial membrane potential and the activation of caspases 8 and 9. nih.gov Similarly, in bladder cancer cells, FKA activates both death receptor 5 (DR5) and mitochondria-mediated apoptotic pathways. aacrjournals.org This is accompanied by the downregulation of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptotic proteins (XIAP). aacrjournals.org

In paclitaxel-resistant lung cancer cells (A549/T), FKA treatment leads to a dose-dependent increase in apoptotic cells, confirmed by flow cytometry and the observation of nuclear condensation and fragmentation. spandidos-publications.com The cleavage of PARP, a hallmark of apoptosis, is also observed. spandidos-publications.com Furthermore, in neuroblastoma cells, FKA has been shown to facilitate apoptosis. nih.gov

Cell Cycle Arrest Induction in Cancer Cells In Vitro

This compound has been demonstrated to induce cell cycle arrest in several cancer cell lines, a mechanism that prevents cancer cells from proliferating. nih.govmdpi.com The specific phase of the cell cycle that is arrested can depend on the cancer cell type and its genetic background, such as the p53 status.

In HER2-overexpressing breast cancer cell lines, FKA induces a G2/M arrest. mdpi.com This is achieved by inhibiting the phosphorylation of Cdc2 and Cdc25C and downregulating the expression of Myt1 and Wee1, leading to increased Cdc2 kinase activity. mdpi.com In other breast cancer cell lines, the effect is dependent on the p53 status; FKA induces a G2/M arrest in the p53-mutant MDA-MB231 cells and a G1 arrest in the p53-wild-type MCF-7 cells. nih.govnih.gov

Similarly, in osteosarcoma cell lines, FKA treatment results in arrest at the G2/M phase. researchgate.netaacrjournals.org In neuroblastoma cells, FKA has been shown to arrest the cell cycle at the G1 phase, reducing the proportion of cells in the S phase. nih.gov

In Vitro Anti-Metastatic Activities (Migration, Invasion)

This compound has shown promising anti-metastatic properties in vitro by inhibiting the migration and invasion of cancer cells, which are crucial steps in the metastatic cascade. nih.govnih.gov

In the highly invasive MDA-MB231 breast cancer cell line, FKA was found to halt both the migration and invasion processes. nih.govnih.gov This was demonstrated through wound healing assays, which showed a dose-dependent decrease in the closure of a scratch wound, and transwell migration and invasion assays, where FKA inhibited the ability of cells to move through a porous membrane. nih.govresearchgate.netplos.org

Similarly, in osteosarcoma cell lines, FKA has been shown to inhibit cell motility and invasion in a dose-dependent manner. researchgate.netaacrjournals.org In neuroblastoma cells, FKA treatment also inhibited cell migration and invasion. nih.govresearchgate.net

In Vitro Anti-Angiogenic Properties

This compound has demonstrated anti-angiogenic potential in vitro, suggesting it can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.govmdpi.com

Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that FKA can inhibit the formation of tube-like structures on a layer of Matrigel in a dose-dependent manner. nih.govmdpi.com This indicates that FKA directly interferes with the ability of endothelial cells to form new vascular networks.

Furthermore, the anti-angiogenic properties of FKA have been confirmed using the ex vivo rat aortic ring assay. nih.govmdpi.com In this assay, the outgrowth of new vessels from fragments of rat aorta was impeded as the concentration of FKA increased. nih.gov In neuroblastoma cell studies, FKA was also found to repress in vitro angiogenesis. nih.gov

In Vitro Anti-Inflammatory Effects in Cellular Models

This compound (FKA) has demonstrated notable anti-inflammatory properties in various in vitro cellular models, particularly in RAW 264.7 macrophages and chondrocytes.

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, FKA has been shown to significantly inhibit the production of key inflammatory mediators. caymanchem.comcapes.gov.brnih.gov Treatment with FKA suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which in turn reduces the levels of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). caymanchem.comcapes.gov.brnih.gov Furthermore, FKA has been observed to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). capes.gov.brnih.gov The underlying mechanism for these effects involves the blockade of the nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) signaling pathways. capes.gov.brnih.gov Studies have also indicated that FKA can activate the Nrf2/ARE-mediated antioxidant pathway, contributing to its anti-inflammatory efficacy in these cells. nih.gov

In the context of osteoarthritis, FKA has been evaluated in chondrocyte models. In murine chondrocytes stimulated with IL-1β, a key inflammatory cytokine in osteoarthritis, FKA was found to block the expression of inflammatory factors like COX-2 and iNOS. nih.govresearchgate.net It also downregulated the expression of catabolic enzymes such as aggrecanase-2 (ADAMTS5) and matrix metalloproteinases (MMPs), which are responsible for cartilage degradation. nih.govresearchgate.net Concurrently, FKA upregulated the expression of anabolic proteins essential for cartilage matrix synthesis, including type II collagen (Col2), aggrecan, and SOX9. nih.govresearchgate.net The anti-inflammatory action of FKA in chondrocytes is attributed to the inhibition of the mitogen-activated protein kinase (MAPK) and phosphoinositide-3-kinase/Akt/mammalian target of rapamycin (B549165) (PI3K/AKT/mTOR) signaling pathways. nih.govresearchgate.netnih.gov

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cellular Model | Stimulant | Key Findings | Affected Pathways |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Decreased iNOS, COX-2, NO, PGE2, TNF-α, IL-1β, IL-6 | NF-κB, AP-1, JNK/p38 MAPK, Nrf2/ARE |

| Chondrocytes | IL-1β | Decreased COX-2, iNOS, ADAMTS5, MMPs; Increased Col2, Aggrecan, SOX9 | MAPK, PI3K/AKT/mTOR |

In Vitro Effects on Chemoresistance

This compound has shown potential in overcoming chemoresistance in cancer cells, specifically in paclitaxel-resistant lung cancer cells.

In a study utilizing paclitaxel-resistant A549 lung cancer cells (A549/T), FKA demonstrated the ability to inhibit cell proliferation and induce apoptosis in a dose-dependent manner. nih.govnih.gov The IC50 value for FKA in these resistant cells was approximately 21 µM. nih.govnih.gov A key mechanism underlying this effect is the downregulation of P-glycoprotein (P-gp), a major contributor to the chemoresistant phenotype. nih.govnih.gov P-gp expression was significantly enhanced in the A549/T cells compared to the parental A549 cells. nih.govnih.gov Treatment with FKA at a concentration of 30 µM resulted in a threefold decrease in P-gp protein expression after 24 hours. nih.govnih.gov This downregulation of P-gp is mediated through the blockade of the PI3K/Akt signaling pathway. nih.govnih.gov Notably, FKA did not exhibit significant hepatotoxicity in normal liver epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 2: In Vitro Effects of this compound on Chemoresistance

| Cell Line | Resistance to | Key Findings | Mechanism of Action |

|---|---|---|---|

| A549/T (Lung Cancer) | Paclitaxel | Inhibited cell proliferation, induced apoptosis, decreased P-gp expression. | Inhibition of PI3K/Akt pathway. |

In Vivo Investigations of this compound's Therapeutic Potential

Tumor Growth Suppression in Xenograft Models

This compound has demonstrated significant tumor growth suppression in various xenograft models.

In a bladder cancer mouse xenograft model using EJ cells, FKA reduced tumor growth. caymanchem.com Similarly, in a xenograft model with RT4 bladder cancer cells, FKA treatment resulted in a 64% attenuation of tumor growth. aacrjournals.org For prostate cancer, dietary administration of FKA to mice with CD44+/CD133+ 22Rv1 xenograft tumors led to a significant reduction in tumor growth. researchgate.net In a breast cancer model using 4T1 cells, FKA decreased both the weight and volume of the tumors. eurekaselect.com Furthermore, a study on cholangiocarcinoma using an SNU-478 subcutaneous xenograft model showed that FKA treatment tended to inhibit tumor growth. iiarjournals.org A study using a this compound ruthenium-p-cymene complex also showed potent chemotherapeutic activity in a lung carcinoma model. nih.gov

Tumorigenesis Inhibition in Transgenic Mouse Models

The inhibitory effects of FKA on tumorigenesis have been investigated in specific transgenic mouse models.

In the UPII-SV40T transgenic mouse model, which mimics human urothelial cell carcinoma with defects in p53 and retinoblastoma (RB) protein pathways, oral administration of FKA inhibited the development and progression of bladder cancer. aacrjournals.orgnih.gov Male mice fed with an FKA-containing diet showed a significantly higher survival rate compared to the control group. aacrjournals.orgnih.gov The mean bladder weight, an indicator of tumor burden, was also significantly lower in the FKA-fed mice. aacrjournals.orgnih.gov FKA treatment inhibited the occurrence of high-grade papillary urothelial cell carcinoma by 42.1%. aacrjournals.org These in vivo findings are consistent with previous reports that FKA preferentially inhibits the growth of p53-defective bladder cancer cells. mdpi.com

In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, FKA has been shown to inhibit tumorigenesis and cancer progression. sci-hub.seurotoday.comoncotarget.com Studies have indicated that FKA induces deNEDDylation and subsequent degradation of Skp2, a protein required for tumor development in mice with deficient pRb. urotoday.comoncotarget.com

Modulation of Tumor Microenvironment In Vivo

This compound has been shown to modulate the tumor microenvironment in vivo, contributing to its anti-cancer effects.

In a breast cancer murine model, FKA treatment led to an increase in the population of T cells, including both Th1 cells and cytotoxic T lymphocytes (CTLs), as well as natural killer (NK) cells. eurekaselect.com This was accompanied by elevated serum levels of IFN-γ and IL-2, cytokines crucial for anti-tumor immunity. eurekaselect.com Furthermore, FKA treatment reduced the levels of major pro-inflammatory mediators within the tumor microenvironment, such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), NF-κB, intercellular adhesion molecule (ICAM), and cyclooxygenase-2 (COX-2). eurekaselect.com

In a lung carcinoma model, a this compound ruthenium-p-cymene complex was found to alter the tumor microenvironment by modulating the PI3K/Akt/β-catenin/HER2/PARP signaling pathway, which is correlated with apoptotic events. nih.gov Immunohistochemical analysis revealed a downstream effect on β-catenin/m-TOR/Akt and an upstream effect on caspase-3 and p53 expression, indicating the initiation of apoptosis. nih.gov In prostate cancer xenograft tumors, FKA treatment led to the downregulation of stem cell markers like Nanog, Oct4, and CD44. researchgate.net

In Vivo Anti-Inflammatory and Anti-Arthritic Effects

The anti-inflammatory and anti-arthritic properties of FKA have been confirmed in in vivo models of osteoarthritis.

In a mouse model of osteoarthritis created by destabilization of the medial meniscus (DMM), FKA demonstrated a therapeutic effect. nih.govresearchgate.net Immunohistochemical analysis and micro-computed tomography results from this model confirmed the positive impact of FKA on the progression of osteoarthritis. nih.govresearchgate.net The study concluded that FKA could be a useful therapeutic agent for osteoarthritis therapy, though further clinical investigation is warranted. nih.govresearchgate.net

In Vivo Effects on Endometriosis

Research has demonstrated the beneficial effects of this compound in a surgically induced rat model of endometriosis. researchgate.netnih.gov In this model, endometrial tissue is autologously transplanted to create endometriotic lesions. nih.gov Following a six-week treatment period with this compound, significant reductions in both the volume of the endometriotic lesions and the associated adhesion scores were observed. nih.gov

The therapeutic effects of this compound extend to the molecular level, where it was shown to modulate several key biological processes implicated in the pathophysiology of endometriosis. The compound successfully downregulated the levels of inflammatory cytokines and chemokines in both the blood and peritoneal fluid of the rat models. nih.gov Furthermore, this compound was found to promote apoptosis (programmed cell death) within the endometrial implants. researchgate.netnih.gov This was evidenced by changes in the expression of key apoptotic regulatory proteins, including Bcl-2, Bax, and caspase-3. researchgate.net

Angiogenesis, the formation of new blood vessels which is crucial for the growth and survival of endometriotic lesions, was also inhibited by this compound treatment. researchgate.netnih.gov This anti-angiogenic effect was marked by a reduction in the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov The underlying mechanism for these beneficial effects appears to be the compound's ability to regulate the PI3K/Akt and NF-κB signaling pathways. researchgate.netnih.gov Studies confirmed that this compound significantly reduced the expression of Akt, phosphorylated Akt (p-Akt), PI3K, phosphorylated PI3K (p-PI3K), and NF-κB in the endometriotic lesions. researchgate.netnih.gov

Table 1: Summary of In Vivo Effects of this compound on Endometriosis Rat Model

| Parameter Assessed | Finding | Biological Implication | Reference |

|---|---|---|---|

| Lesion Volume & Adhesion | Successfully decreased after a 6-week treatment. | Reduction in the physical burden of the disease. | nih.gov |

| Inflammation | Markedly down-regulated levels of inflammatory cytokines and chemokines in blood and peritoneal fluid. | Alleviation of the inflammatory environment that promotes endometriosis. | nih.gov |

| Apoptosis | Mediated cell apoptosis of endometrial implants. | Promotion of the death of ectopic endometrial cells. | researchgate.netnih.gov |

| Angiogenesis | Reduced expression of VEGF. | Inhibition of new blood supply to the lesions, hindering their growth. | nih.gov |

Impact on Prostate Cancer Stem Cell-Initiated Tumorigenesis

This compound has been shown to suppress the tumorigenic potential of prostate cancer stem cells (CSCs), which are believed to be a driving force in tumor initiation and progression. nih.govfrontiersin.org In preclinical xenograft models, dietary administration of this compound led to a significant reduction in tumor growth. nih.govresearchgate.net These tumors were initiated by CD44+/CD133+ prostate cancer cells (22Rv1) implanted in Nonobese diabetic/severe combined immunodeficiency (NOD/SCID) mice. nih.govresearchgate.net

The compound's effect is not limited to tumor size; it also targets the "stemness" of cancer cells. nih.gov In vitro studies using tumor spheroids, which are three-dimensional cultures enriched with CSCs, showed that this compound treatment significantly decreased both the size and number of these spheroids over multiple generations. nih.govresearchgate.net This indicates an ability to interfere with the self-renewal capacity of CSCs. nih.gov

At the molecular level, this compound treatment resulted in the marked downregulation of key stem cell markers, including Nanog, Oct4, and CD44, in both the tumor spheroids and the xenograft tumor tissues. nih.govresearchgate.net This provides further evidence that this compound can reduce the stem-like properties of prostate cancer cells. nih.gov The mechanism behind these effects involves the inhibition of Ubc12 neddylation, a process of protein modification, and the subsequent downregulation of c-Myc and keratin-8 expression in the prostate CSCs and xenograft tumors. nih.govresearchgate.net These findings suggest a novel mechanism for the chemopreventive efficacy of this compound, centered on its ability to reduce the tumor-initiating capabilities of prostate cancer stem cells. nih.gov

Table 2: Effects of this compound on Prostate Cancer Stem Cells (CSCs)

| Experimental Model | Key Finding | Molecular Outcome | Reference |

|---|---|---|---|

| CD44+/CD133+ 22Rv1 Xenograft in NOD/SCID mice | Significant reduction of tumor growth with dietary FKA. | Demonstrates in vivo efficacy against CSC-initiated tumors. | nih.govresearchgate.net |

| Prostate Tumor Spheroids (in vitro) | Significant decrease in the size and number of tumor spheroids over generations. | Indicates inhibition of CSC self-renewal and tumor-initiating properties. | nih.govresearchgate.net |

| Xenograft Tumors & Spheroids | Marked downregulation of stem cell markers Nanog, Oct4, and CD44. | Confirms suppression of cancer cell "stemness". | nih.govresearchgate.net |

Structure Activity Relationship Sar of Flavokawain a and Its Derivatives

Comparative Bioactivity Analysis of Flavokawain A with Related Chalcones (e.g., Flavokawain B, Flavokawain C)

This compound, B, and C are naturally occurring chalcones isolated from the kava-kava plant (Piper methysticum) that exhibit a range of biological activities, including promising anti-cancer effects. nih.gov While they share a common chalcone (B49325) backbone, the variation in their substitution patterns, particularly the methoxy (B1213986) groups on the A and B rings, leads to differences in their bioactivity.

In terms of anti-inflammatory properties, both this compound and Flavokawain B have been shown to possess activity at comparable concentrations, suggesting the specific methoxy group difference between them does not significantly alter this particular effect. nih.gov However, studies on various cancer cell lines reveal more distinct differences. Flavokawain B (FKB) has often been demonstrated to be more effective in treating cancer cell lines in vitro when compared to this compound (FKA) and Flavokawain C (FKC). nih.govresearchgate.net For instance, the half-maximal inhibitory concentration (IC₅₀) values for FKA are typically higher than those of FKB and FKC in bladder cancer cell lines. nih.gov

A synthetic flavokawain derivative, (E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-(methylthio)phenyl)prop-en-1-one (FLS), was found to be more sensitive against the MCF-7 breast cancer cell line compared to both FKA and FKB. dovepress.com In contrast, Flavokawain C has shown potent, dose-dependent cytotoxic activity against HCT 116 human colon carcinoma cells, proving more effective than against other cancer cell lines like MCF-7 (breast), HT-29 (colon), A549 (lung), and CaSki (cervical). plos.org

| Compound | Cell Line | Bioactivity (IC₅₀) | Reference |

| This compound (FKA) | T24 (Bladder Cancer) | Higher than FKB/FKC | nih.gov |

| RT4 (Bladder Cancer) | Higher than FKB/FKC | nih.gov | |

| EJ (Bladder Cancer) | Higher than FKB/FKC | nih.gov | |

| HepG2 (Liver Cancer) | - | nih.gov | |

| LO2 (Liver Cell) | - | nih.gov | |

| Flavokawain B (FKB) | HCT116 (Colon Cancer) | Induces G2/M arrest | nih.gov |

| H460 (Lung Cancer) | Induces apoptosis | nih.gov | |

| RAW 264.7 (Macrophage) | 9.8 µM (NO inhibition) | nih.gov | |

| PC-3 (Prostate Cancer) | 6.2 µM | researchgate.net | |

| DU145 (Prostate Cancer) | 3.9 µM | researchgate.net | |

| Flavokawain C (FKC) | HCT 116 (Colon Cancer) | Higher cytotoxicity | plos.org |

| MCF-7 (Breast Cancer) | Lower cytotoxicity | plos.org | |

| HT-29 (Colon Cancer) | Lower cytotoxicity | plos.org | |